3-Boc-3-Ethylaminopiperidine
CAS No.:
Cat. No.: VC18421942
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl 3-(ethylamino)piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-5-14-12(7-6-8-13-9-12)10(15)16-11(2,3)4/h13-14H,5-9H2,1-4H3 |
| Standard InChI Key | BGXRAAQPXQUSBH-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1(CCCNC1)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Physicochemical Properties
3-Boc-3-Ethylaminopiperidine has the molecular formula and a molecular weight of 228.33 g/mol . The Boc group () protects the amine functionality, while the ethylamino group () introduces steric and electronic modifications. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Estimated >300°C | |
| Density | ~1.02 g/cm³ | |
| Solubility | Ethanol, Methanol |
The Boc group improves solubility in organic solvents, facilitating use in synthetic workflows . Limited data on melting points and stability suggest further characterization is needed.
Synthetic Routes
Protection of Piperidine Derivatives
A common strategy involves introducing the Boc group to piperidine precursors. For example, (R)-3-(Boc-Amino)piperidine is synthesized via hydrogenation of benzyl-protected intermediates followed by Boc protection . Adapting this approach, 3-ethylaminopiperidine could be alkylated with ethyl bromide before Boc protection.
Scheme 1: Hypothetical Synthesis
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Alkylation: React 3-aminopiperidine with ethyl bromide in the presence of a base.
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Boc Protection: Treat the product with di-tert-butyl dicarbonate () under basic conditions .
Alternative Methodologies
Applications in Pharmaceutical Synthesis
3-Boc-3-Ethylaminopiperidine is primarily used as an intermediate in drug discovery. Similar Boc-protected piperidines are pivotal in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin, which treat type 2 diabetes . The Boc group enhances stability during coupling reactions, while the ethylamino group may influence receptor binding affinity.
Pharmacological and Pharmacokinetic Considerations
Metabolic Stability
Boc-protected amines generally exhibit prolonged plasma half-lives due to resistance to enzymatic degradation. In rat studies, analogues like 9 achieved plasma concentrations of 1965 ng/mL at with slow clearance . These properties are advantageous for sustained therapeutic effects.
Selectivity and Efficacy
The ethylamino group may enhance selectivity for target receptors. In CB1 antagonists, bulkier substituents at the 3-position improve selectivity over CB2 receptors . For instance, compound 18 in showed >4000-fold selectivity for CB1, attributed to its sulfonamide group . Although 3-Boc-3-Ethylaminopiperidine lacks a sulfonamide, its ethylamino group could similarly modulate receptor interactions.
Analytical Characterization
Limited data exist for 3-Boc-3-Ethylaminopiperidine, but standard techniques apply:
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